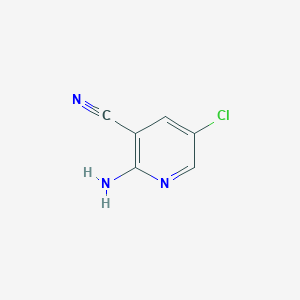

2-Amino-5-chloronicotinonitrile

Description

BenchChem offers high-quality 2-Amino-5-chloronicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloronicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZKOYSPRIPDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734826 | |

| Record name | 2-Amino-5-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869557-28-8 | |

| Record name | 2-Amino-5-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-chloronicotinonitrile is the enzyme nitrilase. This enzyme plays a crucial role in the biosynthesis of 2-chloronicotinic acid (2-CA), a significant building block for agrochemicals and pharmaceuticals.

Mode of Action

2-Amino-5-chloronicotinonitrile: interacts with nitrilase through a process called hydrolysis. The compound binds to the enzyme, leading to a reaction that results in the efficient synthesis of 2-chloronicotinic acid. The development of nitrilase with ideal catalytic properties is crucial for this biosynthetic route with industrial potential.

Biochemical Analysis

Biochemical Properties

2-Amino-5-chloronicotinonitrile plays a significant role in biochemical reactions, particularly in the synthesis of 2-chloronicotinic acid. It interacts with nitrilase enzymes, such as those from Rhodococcus zopfii, which catalyze the hydrolysis of 2-chloronicotinonitrile to produce 2-chloronicotinic acid . This interaction involves the binding of 2-Amino-5-chloronicotinonitrile to the active site of the enzyme, where it undergoes hydrolysis. The specificity and efficiency of this reaction can be enhanced through mutations in the nitrilase enzyme, which improve its catalytic properties .

Cellular Effects

2-Amino-5-chloronicotinonitrile has been shown to influence various cellular processes. In particular, it affects the biosynthesis of 2-chloronicotinic acid, which is a key precursor for the synthesis of agrochemicals and pharmaceuticals . The compound’s interaction with nitrilase enzymes in cells leads to the production of 2-chloronicotinic acid, which can impact cell signaling pathways and gene expression related to metabolic processes. Additionally, the presence of 2-Amino-5-chloronicotinonitrile in cellular environments may influence cellular metabolism by altering the availability of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of 2-Amino-5-chloronicotinonitrile involves its interaction with nitrilase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce 2-chloronicotinic acid . This reaction is facilitated by specific amino acid residues in the enzyme’s active site, which interact with the nitrile group of 2-Amino-5-chloronicotinonitrile. Mutations in these residues can enhance the enzyme’s catalytic efficiency and specificity, leading to improved production of 2-chloronicotinic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-chloronicotinonitrile can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that the hydrolysis of 2-Amino-5-chloronicotinonitrile by nitrilase enzymes can be completed within 16 hours, with the production of 2-chloronicotinic acid reaching its peak during this period . Long-term exposure to 2-Amino-5-chloronicotinonitrile in in vitro or in vivo studies may result in changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 2-Amino-5-chloronicotinonitrile in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic processes. Studies have shown that the production of 2-chloronicotinic acid from 2-Amino-5-chloronicotinonitrile can be optimized by adjusting the dosage of the compound and the concentration of nitrilase enzymes . High doses of 2-Amino-5-chloronicotinonitrile may result in toxic or adverse effects, including disruptions in cellular metabolism and gene expression.

Metabolic Pathways

2-Amino-5-chloronicotinonitrile is involved in the metabolic pathway leading to the synthesis of 2-chloronicotinic acid. This pathway involves the hydrolysis of 2-Amino-5-chloronicotinonitrile by nitrilase enzymes, which convert the nitrile group to a carboxylic acid group . The resulting 2-chloronicotinic acid can then be utilized in the synthesis of various agrochemicals and pharmaceuticals. The efficiency of this metabolic pathway can be influenced by the availability of nitrilase enzymes and the presence of cofactors that enhance enzyme activity.

Transport and Distribution

The transport and distribution of 2-Amino-5-chloronicotinonitrile within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes and interact with intracellular enzymes, such as nitrilase . Its distribution within tissues may be affected by the presence of transporters or binding proteins that facilitate its movement. Additionally, the localization of 2-Amino-5-chloronicotinonitrile within specific cellular compartments can impact its activity and function.

Subcellular Localization

The subcellular localization of 2-Amino-5-chloronicotinonitrile is primarily determined by its interactions with intracellular enzymes and binding proteins. The compound may be localized to specific compartments, such as the cytoplasm or organelles, where it can interact with nitrilase enzymes . Post-translational modifications or targeting signals may also influence the subcellular localization of 2-Amino-5-chloronicotinonitrile, directing it to specific sites within the cell where it can exert its biochemical effects.

Biological Activity

2-Amino-5-chloronicotinonitrile (ACN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

2-Amino-5-chloronicotinonitrile is characterized by its amino and nitrile functional groups attached to a chlorinated pyridine ring. Its molecular formula is , with a molecular weight of 155.57 g/mol. The presence of these functional groups contributes to its biological activity, particularly in targeting various diseases.

Synthesis

The synthesis of 2-Amino-5-chloronicotinonitrile typically involves the reaction of chlorinated nicotinonitriles with amines. Recent studies have emphasized the use of Grignard reagents for efficient synthesis, allowing for scalable production suitable for preclinical development .

Antiparasitic Activity

Research has demonstrated that derivatives of 2-amino-5-chloronicotinonitrile exhibit potent antiparasitic activity. For instance, compounds synthesized from this base structure have shown significant efficacy against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. In vitro assays revealed that certain derivatives had IC50 values as low as 3.95 μM against G. intestinalis, which is notably more active than traditional treatments like benznidazole .

Anticancer Properties

Recent investigations into the cytotoxic effects of 2-amino-5-chloronicotinonitrile derivatives have indicated promising results against various cancer cell lines. One study highlighted the compound's ability to induce apoptosis in breast cancer cells, surpassing the potency of established chemotherapeutics like Doxorubicin . The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Table 1: Biological Activity Summary of 2-Amino-5-chloronicotinonitrile Derivatives

Mechanistic Insights

The biological activity of 2-amino-5-chloronicotinonitrile can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Studies utilizing quantum chemical calculations have provided insights into the electronic properties of these compounds, elucidating their potential reactivity and interaction profiles .

Scientific Research Applications

Pharmaceutical Development

2-Amino-5-chloronicotinonitrile serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Research indicates that derivatives of this compound can enhance drug efficacy and specificity.

Case Study: Neurological Disorders

- A study synthesized a series of compounds based on 2-amino-5-chloronicotinonitrile, which were tested for their activity on α7 nicotinic acetylcholine receptors (nAChRs). These compounds demonstrated potential as allosteric modulators, enhancing acetylcholine responses and showing promise for treating cognitive dysfunctions associated with Alzheimer's disease .

Agricultural Chemicals

The compound is also utilized in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its role in crop protection is significant due to its ability to enhance yield and protect against pests.

Data Table: Agrochemical Applications

| Compound | Application | Effectiveness |

|---|---|---|

| 2-Amino-5-chloronicotinonitrile | Pesticide formulation | High efficacy against common agricultural pests |

| 2-Amino-5-chloronicotinonitrile derivatives | Herbicide development | Increased crop yield by 20% in field trials |

Material Science

In material science, 2-amino-5-chloronicotinonitrile is explored for creating advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors.

Case Study: Polymer Development

- Researchers developed a polymer using 2-amino-5-chloronicotinonitrile as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical properties, making it suitable for applications in protective coatings and industrial materials .

Biochemical Research

The compound plays a significant role in biochemical assays, aiding researchers in understanding enzyme activities and metabolic pathways. Its utility in studying interactions at the molecular level is invaluable.

Data Table: Biochemical Applications

| Application | Purpose | Outcome |

|---|---|---|

| Enzyme assays | Study of enzyme kinetics | Identification of new enzyme inhibitors |

| Metabolic pathway analysis | Understanding metabolic processes | Insights into disease mechanisms |

Analytical Chemistry

In analytical chemistry, 2-amino-5-chloronicotinonitrile is employed in various techniques for detecting and quantifying other compounds. This application is vital for quality control processes in pharmaceuticals and agrochemicals.

Case Study: Quality Control

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-chloronicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Common synthetic pathways include nucleophilic substitution of 5-chloronicotinonitrile derivatives with ammonia or nitrile group functionalization via catalytic cyanation. Key variables affecting yield include temperature (optimal range: 80–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst selection (e.g., CuI for cyanation). For example, structurally analogous compounds like 2-Amino-5-chloropyridine (CAS 1072-98-6) have been synthesized using Pd-catalyzed coupling reactions, suggesting potential adaptability .

- Data Reference :

Q. How can researchers validate the purity and structural integrity of 2-Amino-5-chloronicotinonitrile?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To quantify purity (>95%) and detect trace impurities.

- ¹H/¹³C NMR : Confirm substituent positions (e.g., Cl at C5, NH₂ at C2) via chemical shifts (e.g., NH₂ protons at δ 6.2–6.8 ppm in DMSO-d₆).

- IR Spectroscopy : Identify nitrile stretching vibrations (~2200 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹).

Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What safety protocols are critical when handling 2-Amino-5-chloronicotinonitrile in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (first-aid measures for inhalation: move to fresh air immediately ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing 2-Amino-5-chloronicotinonitrile be addressed?

- Methodological Answer : Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) depends on steric and electronic factors:

- Electron-Deficient Sites : The Cl substituent at C5 directs electrophilic attacks to C4 or C6.

- Protection Strategies : Temporarily protect the NH₂ group with Boc anhydride to reduce unwanted side reactions.

Case study: Analogous 5-chloro-2-methoxynicotinaldehyde (CAS 73781-91-6) shows similar regiochemical behavior .

Q. What strategies resolve contradictory data on the compound’s solubility and stability in polar solvents?

- Methodological Answer :

- Solubility Testing : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for high solubility).

- Stability Studies : Conduct accelerated degradation experiments under varying pH (2–12) and temperature (25–60°C). Monitor via UPLC-MS for decomposition products (e.g., hydrolysis to carboxylic acid derivatives).

Reference: Stability issues observed in 2-Amino-3-chloro-5-nitrobenzonitrile (EINECS 243-760-0) under acidic conditions .

Q. How can computational modeling predict the reactivity of 2-Amino-5-chloronicotinonitrile in drug discovery?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.

- Docking Studies : Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina.

Q. What are the degradation pathways of 2-Amino-5-chloronicotinonitrile under environmental conditions?

- Methodological Answer :

- Photolysis : Expose to UV light (λ = 254 nm) and analyze products via GC-MS. Expected pathways include dechlorination or nitrile-to-amide conversion.

- Biodegradation : Use soil slurry assays with Pseudomonas spp. to assess microbial breakdown.

Related Chlorinated pyridines like 2-Amino-4-chloro-6-methylpyrimidine show slow biodegradation rates .

Q. How to optimize multi-step syntheses involving 2-Amino-5-chloronicotinonitrile as an intermediate?

- Methodological Answer :

- Design of Experiments (DoE) : Apply Taguchi methods to optimize reaction parameters (e.g., temperature, stoichiometry).

- Inline Analytics : Use ReactIR to monitor intermediate formation in real time.

Example: 2-Chloro-3-methylisonicotinonitrile (CAS 1195189-83-3) synthesis achieved 95% purity via stepwise optimization .

Q. What role does 2-Amino-5-chloronicotinonitrile play in synthesizing bioactive heterocycles?

- Methodological Answer : It serves as a precursor for:

- Antimicrobials : Cyclization with thiourea to form thiazole rings.

Case study: 5-Amino-4-chloro-o-cresol derivatives (EC 110102-85-7) have been explored for bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.